molecular formula C20H18BrClN2O3S B2395500 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine CAS No. 1251559-65-5

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine

Cat. No. B2395500
CAS RN: 1251559-65-5
M. Wt: 481.79
InChI Key: RDTASXMPWSDIQS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an imidazole ring (a five-membered ring with two nitrogen atoms), and a chlorobenzoyl group (a benzene ring with a chlorine atom and a carbonyl group) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple ring structures, including a piperidine ring and an imidazole ring, connected by various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorobenzoyl group and the basic nitrogen atoms in the piperidine and imidazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Antibacterial Activity

The compound 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine has been found to have antibacterial activity. It was synthesized from 3-Chlorobenzoic acid hydrazide and different aryl isothiocyanates . The antibacterial activity of the synthesized compounds was limited only towards Gram-positive bacteria .

Anticancer Potential

The compound 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine has been studied for its potential as an anticancer candidate. A study showed that the Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex had the best activity on human estrogen receptor alpha (hER alpha) with a binding affinity value of - 9.40 kcal/mol and an inhibition constant of 0.129 M .

Organic Synthesis

The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone is widely used in scientific research for organic synthesis. It is a versatile chemical compound that holds immense potential for various applications, including drug discovery and pharmaceutical development.

Antiviral Activity

Indole derivatives, which include [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone, have been reported to possess antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone has been studied for its anti-HIV activity. It has been tested against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .

Neurotoxic Potential

The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone has been investigated for its neurotoxic potentials. It has been studied on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Safety And Hazards

Based on the presence of the chlorobenzoyl group, this compound could potentially cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTASXMPWSDIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine

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